![molecular formula C26H39NO6S B1246373 Epothilone](/img/structure/B1246373.png)
Epothilone
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Overview
Description
A group of 16-member MACROLIDES which stabilize MICROTUBULES in a manner similar to PACLITAXEL. They were originally found in the myxobacterium Sorangium cellulosum, now renamed to Polyangium (MYXOCOCCALES).
Scientific Research Applications
Anticancer Applications
Epothilones, particularly epothilone B and this compound D, have demonstrated potent antitumor activity. Their mechanism of action involves stabilizing microtubules, which disrupts cancer cell mitosis and induces apoptosis.
Clinical Development
- Ixabepilone : An analogue of this compound B, Ixabepilone has been approved for use in treating metastatic breast cancer and has shown effectiveness against hormone-refractory prostate cancer and non-small cell lung cancer .
- Utidelone : Another derivative, Utidelone, has exhibited superior efficacy in clinical trials for metastatic breast cancer with a lower incidence of neuropathy compared to traditional therapies .
Compound | Indication | Status |
---|---|---|
Ixabepilone | Metastatic breast cancer | Approved |
Utidelone | Metastatic breast cancer | Phase II/III trials |
This compound D | Various cancers (preclinical studies) | Investigational |
Neurodegenerative Disease Research
Recent studies have expanded the potential applications of epothilones beyond oncology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Potential Benefits
- Neuroprotection : Epothilones have been shown to reduce neuronal cell death and improve cognitive function in preclinical models of Alzheimer's disease .
- Mechanistic Insights : The ability of epothilones to stabilize microtubules may help maintain neuronal integrity and function, potentially mitigating the effects of neurodegeneration.
Clinical Trials
- A Phase II trial evaluating Ixabepilone in patients with metastatic breast cancer demonstrated improved progression-free survival compared to standard therapies .
- Studies on this compound D indicated its efficacy against various tumor types, including those resistant to conventional therapies, highlighting its potential as a broad-spectrum anticancer agent .
Preclinical Studies
- Research has shown that epothilones can induce apoptosis in a variety of cancer cell lines at nanomolar concentrations, underscoring their potency .
- Recent investigations into the biochemical pathways affected by epothilones revealed alterations in growth and viability in neuronal cells, suggesting further avenues for exploration in neurodegenerative contexts .
Properties
Molecular Formula |
C26H39NO6S |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(1S,3S,7R,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1 |
InChI Key |
HESCAJZNRMSMJG-DEEJXTFZSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |
Synonyms |
Epothilon Epothilone Epothilones |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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